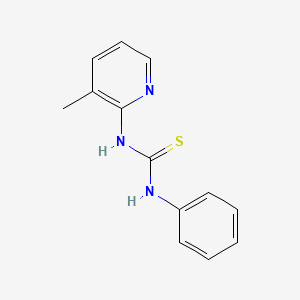
N-(3-methyl-2-pyridinyl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-2-pyridinyl)-N'-phenylthiourea (known as MPTU) is a chemical compound that has been widely used in scientific research due to its unique properties. MPTU is a thiourea derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying different biological processes.
科学的研究の応用
Platelet Antiaggregating Activity
N-(3-methyl-2-pyridinyl)-N'-phenylthiourea derivatives have been studied for their potential antiaggregating activities. For instance, certain acylthioureas demonstrated platelet antiaggregating activity in vitro, comparable or superior to acetylsalicylic acid, a common antiplatelet drug (Ranise et al., 1991). This suggests that such compounds could have therapeutic potential in preventing blood clot formation.
Synthesis of Pyridines
In the realm of organic chemistry, N-(3-methyl-2-pyridinyl)-N'-phenylthiourea and its derivatives have been utilized in the synthesis of various pyridine compounds. For example, an isothiourea-catalyzed Michael addition-lactamization process was employed to form substituted pyridines, demonstrating the compound's utility in chemical synthesis (Stark et al., 2014).
Bioimaging Applications
These compounds have also been explored in bioimaging. A study demonstrated the use of phenylthiourea derivatives in detecting and imaging intracellular mercury effectively, highlighting its potential in environmental and biological monitoring (Deng et al., 2017).
Transition Metal Complexes
N-(3-methyl-2-pyridinyl)-N'-phenylthiourea has been used to prepare transition metal complexes. These complexes were characterized and studied for their potential applications in various fields, including catalysis and material science (Shoukry et al., 2000).
Antifungal Activity
Compounds containing the N-(3-methyl-2-pyridinyl)-N'-phenylthiourea structure have been synthesized and shown to exhibit antifungal activities, suggesting their potential use in agricultural or pharmaceutical applications (Wu et al., 2012).
Anticonvulsant Properties
N-phenyl-N'-pyridinylureas, a class of compounds related to N-(3-methyl-2-pyridinyl)-N'-phenylthiourea, have been investigated for their anticonvulsant properties. These studies contribute to the development of new therapeutic agents for seizure disorders (Pavia et al., 1990).
Hydrogen-Bonding Receptors
Research has also been conducted on the use of N-(3-methyl-2-pyridinyl)-N'-phenylthiourea derivatives in the formation of hydrogen-bonding receptors, which are important in the design of molecular recognition systems (Kumamoto et al., 2002).
特性
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-10-6-5-9-14-12(10)16-13(17)15-11-7-3-2-4-8-11/h2-9H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEJUDWLDAHDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5844069.png)
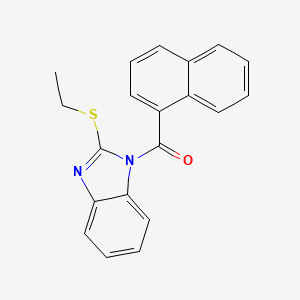
![ethyl 1-{2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B5844077.png)
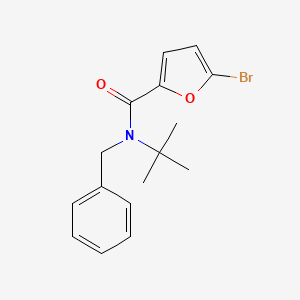
![N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5844110.png)
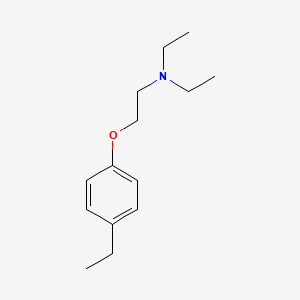
![N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5844122.png)
![{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B5844127.png)
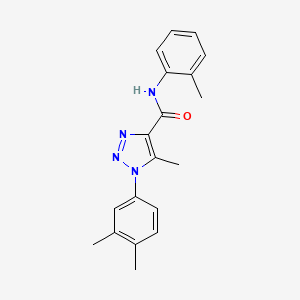
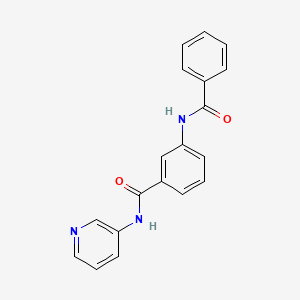

![N'-[1-(2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5844153.png)
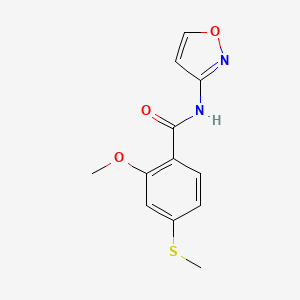
![ethyl 3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5844161.png)